molecular formula C10H8BrNO2S B2974563 1-(benzenesulfonyl)-2-bromo-1H-pyrrole CAS No. 168106-36-3

1-(benzenesulfonyl)-2-bromo-1H-pyrrole

Cat. No.: B2974563
CAS No.: 168106-36-3
M. Wt: 286.14
InChI Key: DHRIYSFPJYQFBN-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-bromo-1H-pyrrole is an organosulfur compound that features a pyrrole ring substituted with a benzenesulfonyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrole typically involves the reaction of 2-bromo-1H-pyrrole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzenesulfonyl)-2-bromo-1H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzenesulfonyl chloride
  • 2-bromo-1H-pyrrole
  • Benzenesulfonic acid

Comparison: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrole is unique due to the presence of both a benzenesulfonyl group and a bromine atom on the pyrrole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Additionally, the combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-bromopyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIYSFPJYQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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